Cas no 2034457-04-8 (N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide)
![N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide structure](https://www.kuujia.com/scimg/cas/2034457-04-8x500.png)
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-benzothiophene-2-carboxamide
- N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
- N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
-
- Inchi: 1S/C18H18N2OS2/c21-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(20-7-3-8-20)14-6-9-22-12-14/h1-2,4-6,9-10,12,15H,3,7-8,11H2,(H,19,21)
- InChI Key: OWQZOKFAHAIYQK-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C(=C1[H])C([H])(C([H])([H])N([H])C(C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2S1)=O)N1C([H])([H])C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 429
- XLogP3: 3.9
- Topological Polar Surface Area: 88.8
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6353-7313-5μmol |
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
2034457-04-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6353-7313-3mg |
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
2034457-04-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6353-7313-2mg |
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
2034457-04-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6353-7313-4mg |
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
2034457-04-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6353-7313-5mg |
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
2034457-04-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6353-7313-20mg |
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
2034457-04-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6353-7313-50mg |
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
2034457-04-8 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6353-7313-15mg |
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
2034457-04-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6353-7313-10mg |
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
2034457-04-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6353-7313-2μmol |
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
2034457-04-8 | 2μmol |
$57.0 | 2023-09-09 |
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide Related Literature
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
Additional information on N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
N-[2-(Azetidin-1-yl)-2-(Thiophen-3-yl)ethyl]-1-Benzothiophene-2-Carboxamide: A Comprehensive Overview
N-[2-(Azetidin-1-yl)-2-(Thiophen-3-yl)ethyl]-1-Benzothiophene-2-Carboxamide, commonly referred to by its CAS number 2034457-04-8, is a highly specialized organic compound with significant potential in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines an azetidine ring, a thiophene moiety, and a benzothiophene backbone. The integration of these structural elements contributes to its intriguing chemical properties and biological activity.
Recent advancements in the synthesis and characterization of this compound have been reported in several scientific journals. Researchers have employed cutting-edge techniques such as microwave-assisted synthesis and high-resolution mass spectrometry to optimize the production process and confirm the compound's molecular structure. These studies highlight the importance of precise control over reaction conditions to achieve high yields and purity levels.
The pharmacological properties of N-[2-(Azetidin-1-yl)-2-(Thiophen-3-yl)ethyl]-1-Benzothiophene-2-Carboxamide have been extensively investigated. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutic agents. Additionally, its ability to modulate key cellular pathways involved in neurodegenerative diseases has drawn significant attention from the scientific community.
One of the most notable features of this compound is its bioavailability. Studies conducted in animal models demonstrate that it possesses favorable pharmacokinetic profiles, including efficient absorption and moderate clearance rates. These characteristics are critical for ensuring that the compound can be effectively utilized in clinical settings without requiring excessive dosing regimens.
The integration of the thiophene ring into the molecular structure plays a pivotal role in enhancing the compound's stability and bioactivity. Thiophene derivatives are known for their ability to participate in various chemical reactions, including hydrogen bonding and π–π interactions, which are essential for molecular recognition and binding affinity. This property has been leveraged to design more effective drug candidates with improved therapeutic indices.
Furthermore, recent research has explored the potential of N-[2-(Azetidin-1-yl)-2-(Thiophen-3-yl)ethyl]-1-Benzothiophene-2-Carboxamide as a lead compound for drug discovery efforts targeting chronic diseases such as cancer and cardiovascular disorders. Its ability to inhibit key enzymes involved in disease progression has been validated through in vitro assays, providing a strong foundation for future translational studies.
In terms of synthetic strategies, chemists have developed innovative approaches to construct this complex molecule. The use of catalytic asymmetric synthesis has enabled the construction of chiral centers with high enantioselectivity, which is crucial for optimizing the compound's pharmacological properties. These advancements underscore the importance of interdisciplinary collaboration in advancing medicinal chemistry research.
Another critical aspect of this compound's development is its safety profile. Toxicological evaluations conducted in preclinical models indicate that it exhibits low toxicity at therapeutic doses, which is a prerequisite for its potential use in human therapeutics. These findings provide reassurance regarding its suitability for further clinical investigation.
Looking ahead, researchers are exploring opportunities to modify the structure of N-[2-(Azetidin-1-yli)-2-(Thiophen3-yli)ethyl]-1-Benzothiophene-2-Carboxamide to enhance its efficacy and reduce potential side effects. This includes investigating alternative substituents on the azetidine ring or modifying the benzothiophene backbone to optimize binding affinity and selectivity for target proteins.
In conclusion, N-[2-(Azetidin1-yli)-2-(Thiophen3-yli)ethyl]-1-Benzothiophene-2-Carboxamide represents a significant advancement in medicinal chemistry with promising applications in drug development. Its unique structural features, coupled with favorable pharmacokinetic and pharmacodynamic properties, position it as a valuable asset in the quest for innovative therapeutic solutions.
2034457-04-8 (N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide) Related Products
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)




